Ethyl 2-chloropropanimidate
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Overview
Description
Ethyl 2-chloropropanimidate is an organic compound with the molecular formula C5H10ClNO It is a derivative of propanoic acid and is characterized by the presence of an ethyl group, a chlorine atom, and an imidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The reaction is typically carried out in an ice-salt bath to maintain a temperature of 0-5°C, which helps to minimize the replacement of the chlorine atom and maximize the yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sulfonyl chloride as a chlorinating agent. The process begins with the addition of ethyl acetoacetate into a reactor, followed by cooling to -5 to 10°C. Sulfonyl chloride is then added dropwise, and the temperature is gradually raised to 20-25°C to facilitate the reaction. This method is advantageous as it does not require solvents, reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloropropanoate and ammonia.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as ethyl 2-aminopropanoate or ethyl 2-alkoxypropanoate can be formed.
Oxidation Products: Oxidation can yield compounds like ethyl 2-chloropropanoic acid.
Hydrolysis Products: Hydrolysis results in ethyl 2-chloropropanoate and ammonia.
Scientific Research Applications
Ethyl 2-chloropropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the imidate group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Ethyl 2-chloropropanimidate can be compared with other similar compounds, such as:
Ethyl 2-chloropropanoate: Similar in structure but lacks the imidate group, making it less reactive in certain reactions.
Ethyl 2-bromopropanimidate: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Ethyl 2-aminopropanoate: Formed through substitution reactions with amines, this compound has different chemical properties and applications
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to undergo multiple types of chemical reactions make it a valuable intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, further highlighting its importance in scientific advancements.
Properties
CAS No. |
100606-80-2 |
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Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
ethyl 2-chloropropanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-3-8-5(7)4(2)6/h4,7H,3H2,1-2H3 |
InChI Key |
LNWRAWGOCGDBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C)Cl |
Origin of Product |
United States |
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